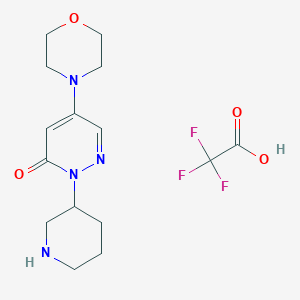

5-吗啉-4-基-2-哌啶-3-基哒嗪-3-酮; 三氟乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Morpholin-4-yl-2-piperidin-3-ylpyridazin-3-one;2,2,2-trifluoroacetic acid is a complex organic compound that combines a morpholine ring, a piperidine ring, and a pyridazinone core

科学研究应用

- 哌啶衍生物因其抗肿瘤活性而受到关注。 EN300-27143223可能对癌细胞表现出细胞毒作用,使其成为癌症治疗中进一步探索的候选药物 .

- 哌啶在神经系统疾病药物设计中起着至关重要的作用。 EN300-27143223可以评估其对神经退行性疾病(如帕金森病或阿尔茨海默病)的影响 .

- 含有哌啶的化合物通常具有抗炎特性。 EN300-27143223可能被研究其调节炎症通路和缓解炎症状况的潜力 .

- 基于哌啶的分子已被探索为心血管药物。 EN300-27143223可能影响血压、血管张力或血小板聚集 .

- 哌啶是化学生物学中的宝贵工具。 EN300-27143223可以作为设计酶抑制剂或研究生物过程的支架 .

抗癌剂

神经系统疾病

抗炎活性

抗病毒剂

心血管应用

化学生物学和酶抑制

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Morpholin-4-yl-2-piperidin-3-ylpyridazin-3-one;2,2,2-trifluoroacetic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the addition of trifluoroacetic acid to stabilize the compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .

化学反应分析

Types of Reactions: 5-Morpholin-4-yl-2-piperidin-3-ylpyridazin-3-one;2,2,2-trifluoroacetic acid can undergo various chemical reactions

属性

IUPAC Name |

5-morpholin-4-yl-2-piperidin-3-ylpyridazin-3-one;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2.C2HF3O2/c18-13-8-12(16-4-6-19-7-5-16)10-15-17(13)11-2-1-3-14-9-11;3-2(4,5)1(6)7/h8,10-11,14H,1-7,9H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJXJUWZUXSYGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2C(=O)C=C(C=N2)N3CCOCC3.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21F3N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethylphenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2421919.png)

![4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)aniline](/img/structure/B2421920.png)

![[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B2421930.png)

![1-(3-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one](/img/structure/B2421931.png)

![8-Benzoyl-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2421932.png)

![2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2421933.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)isoxazole-5-carboxamide](/img/structure/B2421935.png)

![4-[(Cyclopropylmethyl)amino]oxolan-3-ol](/img/structure/B2421937.png)

![(E)-N-benzyl-2-cyano-3-[2-(cyclooctylamino)-2-oxoethyl]sulfanyl-3-(2-methoxyanilino)prop-2-enamide](/img/structure/B2421939.png)